molecular formula C18H21NO4 B5802527 N-(3,4-dimethoxyphenyl)-3-isopropoxybenzamide

N-(3,4-dimethoxyphenyl)-3-isopropoxybenzamide

Cat. No.: B5802527
M. Wt: 315.4 g/mol
InChI Key: HBGKFJZZOMCTDC-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-3-isopropoxybenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with a 3,4-dimethoxyphenyl group and an isopropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethoxyphenyl)-3-isopropoxybenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dimethoxyaniline and 3-isopropoxybenzoyl chloride.

    Reaction: The 3,4-dimethoxyaniline is reacted with 3-isopropoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane.

    Conditions: The reaction mixture is stirred at room temperature for several hours until the completion of the reaction.

    Purification: The product is then purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(3,4-dimethoxyphenyl)-3-isopropoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The benzamide group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-3-isopropoxybenzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound with applications in drug development.

    Materials Science: It can be used in the synthesis of advanced materials with specific properties.

    Biological Studies: It is used in research to understand its interactions with biological molecules and potential therapeutic effects.

    Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-3-isopropoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of receptor-mediated signaling pathways. Detailed studies are required to elucidate the exact mechanism of action.

Comparison with Similar Compounds

  • N-(3,4-dimethoxyphenyl)-3-methoxybenzamide
  • N-(3,4-dimethoxyphenyl)-3-ethoxybenzamide
  • N-(3,4-dimethoxyphenyl)-3-propoxybenzamide

Comparison: N-(3,4-dimethoxyphenyl)-3-isopropoxybenzamide is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different alkoxy groups, it may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a compound of interest for further research and development.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-3-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4/c1-12(2)23-15-7-5-6-13(10-15)18(20)19-14-8-9-16(21-3)17(11-14)22-4/h5-12H,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBGKFJZZOMCTDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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